molecular formula C15H8Cl2N4O B270256 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Cat. No. B270256
M. Wt: 331.2 g/mol
InChI Key: HYBUAGSRPITYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one, also known as DCQ or Diquinolizine, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCQ is a heterocyclic compound that possesses a triazoloquinoxaline core structure and is an analog of quinoline. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has also been reported to induce apoptosis, a programmed cell death, in cancer cells. Furthermore, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Additionally, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been reported to inhibit the uptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in good yields and purity. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has also been reported to exhibit low toxicity and high selectivity towards cancer cells. However, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Furthermore, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been reported to exhibit poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has several potential future directions for scientific research. It can be further studied for its antitumor, antiviral, and antimicrobial activities. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can also be modified to improve its solubility and bioavailability, which may enhance its effectiveness in vivo. Additionally, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be used as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be synthesized using various methods, including the reaction of 2,4-dichlorophenylhydrazine with 2-chloro-3-formyl quinoxaline, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4-chloroquinoxaline-2-carbaldehyde, followed by cyclization with triethyl orthoformate. Both methods have been reported to yield 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one in good yields and purity.

Scientific Research Applications

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of HIV-1 and herpes simplex virus type 1. Additionally, 1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Molecular Formula

C15H8Cl2N4O

Molecular Weight

331.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

InChI

InChI=1S/C15H8Cl2N4O/c16-8-5-6-9(10(17)7-8)13-19-20-14-15(22)18-11-3-1-2-4-12(11)21(13)14/h1-7H,(H,18,22)

InChI Key

HYBUAGSRPITYPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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